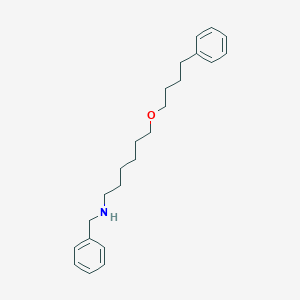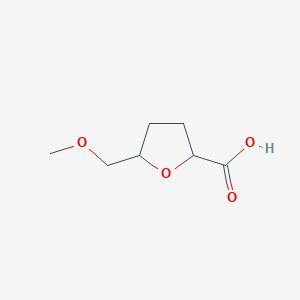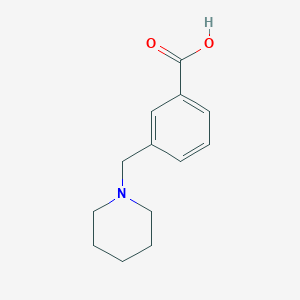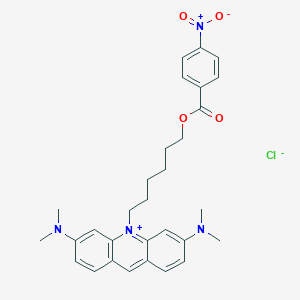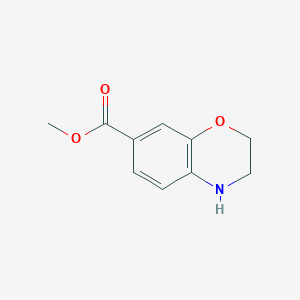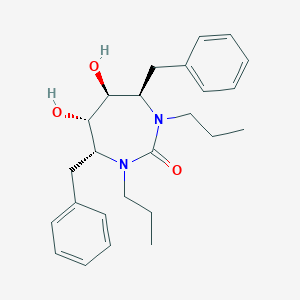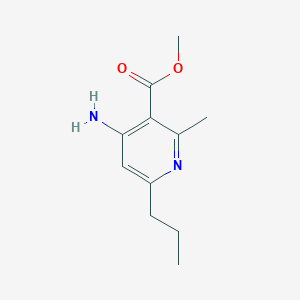
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate, also known as MAPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyridine derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors in the body. It has also been found to modulate the release of certain neurotransmitters, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to reduce pain by modulating the activity of certain pain receptors in the body. Additionally, it has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, it also has some limitations. Its mechanism of action is not yet fully understood, and its effects may vary depending on the specific cell type or tissue being studied.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models of these diseases. Another area of interest is its potential use in the treatment of cancer. More research is needed to determine its effectiveness against different types of cancer and to identify any potential side effects. Additionally, further studies are needed to explore its potential use in other areas, such as pain management and inflammation.
Synthesemethoden
The synthesis of Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate involves the reaction of 4-cyanopyridine with 2-methyl-6-propyl-1,3-diaminopropane in the presence of methanol and acetic acid. The reaction is carried out at a temperature of 60-70°C for several hours. The resulting product is then purified using column chromatography to obtain pure Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. Several studies have also reported its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
144291-46-3 |
|---|---|
Produktname |
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate |
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-8-6-9(12)10(7(2)13-8)11(14)15-3/h6H,4-5H2,1-3H3,(H2,12,13) |
InChI-Schlüssel |
AWQUIKADTYZJPK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C(=N1)C)C(=O)OC)N |
Kanonische SMILES |
CCCC1=CC(=C(C(=N1)C)C(=O)OC)N |
Synonyme |
3-Pyridinecarboxylicacid,4-amino-2-methyl-6-propyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



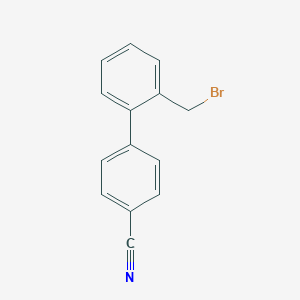
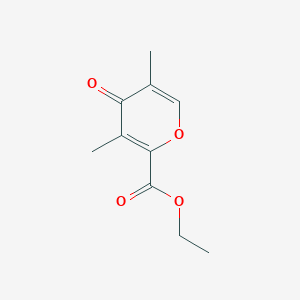
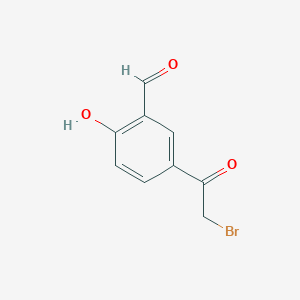
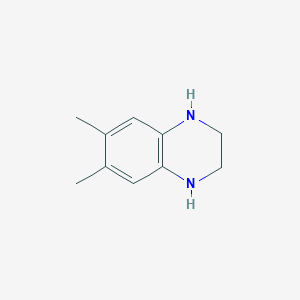

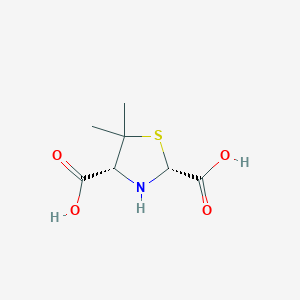
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)
